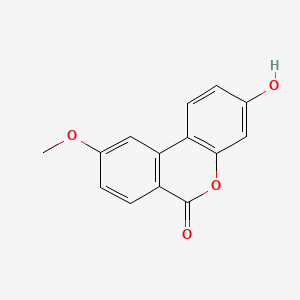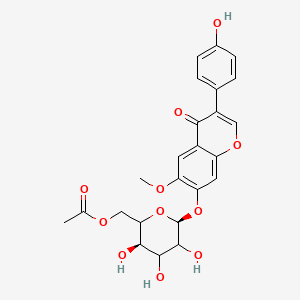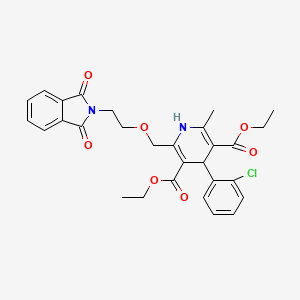![molecular formula C6H13NO2 B13438394 3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
3-[(Methylamino)methyl]oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Methylamino)methyl]oxolan-3-ol is a chemical compound with the molecular formula C6H13NO2. It is also known by its IUPAC name, 3-[(methylamino)methyl]tetrahydrofuran-3-ol. This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methylamino group and a hydroxyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methylamino)methyl]oxolan-3-ol typically involves the reaction of tetrahydrofuran with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Tetrahydrofuran, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.
Procedure: Tetrahydrofuran is first reacted with formaldehyde to form a hydroxymethyl intermediate. This intermediate is then treated with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient heat management.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Methylamino)methyl]oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-[(Methylamino)methyl]oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(methylamino)methyl]oxolan-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved include:
Receptor Binding: The compound may bind to neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Amino)methyl]oxolan-3-ol: Similar structure but with an amino group instead of a methylamino group.
3-[(Ethylamino)methyl]oxolan-3-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
3-[(Methylamino)methyl]oxolan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
3-(methylaminomethyl)oxolan-3-ol |
InChI |
InChI=1S/C6H13NO2/c1-7-4-6(8)2-3-9-5-6/h7-8H,2-5H2,1H3 |
Clé InChI |
NOHRSADDTRHVTL-UHFFFAOYSA-N |
SMILES canonique |
CNCC1(CCOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)
![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)





![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)


![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)



